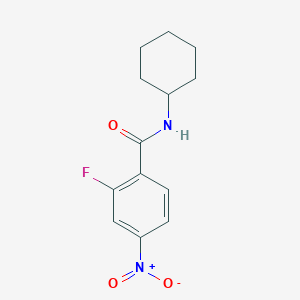![molecular formula C11H15NO2 B1453648 2-Methyl-3-[methyl(phenyl)amino]propanoic acid CAS No. 1211474-24-6](/img/structure/B1453648.png)
2-Methyl-3-[methyl(phenyl)amino]propanoic acid
Übersicht
Beschreibung
2-Methyl-3-[methyl(phenyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPA is a nonsteroidal anti-androgen that has been shown to have a variety of effects on the body, including the ability to inhibit the growth of certain types of cancer cells. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has delved into the synthesis and structural analysis of related phenyl propanoic acid compounds, highlighting their potential in creating complex molecular structures. For instance, the synthesis of methyl esters of N-(O, O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid through the addition of diethylphosphite to Schiff bases of 2-amino carboxylic acids showcases the compound's utility in chemical synthesis (Tchapkanov & Petrov, 1998). Similarly, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in the synthesis of certain antagonists, underlines the importance of such compounds in the synthesis of pharmacologically relevant molecules (Zhong et al., 1999).
Contribution to Anti-Inflammatory and Antimicrobial Research
The compound's derivatives have shown promise in anti-inflammatory and antimicrobial research. For instance, phenolic compounds isolated from Eucommia ulmoides Oliv., structurally related to 2-Methyl-3-[methyl(phenyl)amino]propanoic acid, exhibited modest inhibitory activities in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021). Additionally, certain synthesized derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties have shown significant antimicrobial activities against various pathogens, emphasizing the compound's relevance in antimicrobial research (Mickevičienė et al., 2015).
Role in Stereoselective Synthesis
2-Methyl-3-[methyl(phenyl)amino]propanoic acid derivatives have also been instrumental in stereoselective synthesis, a crucial aspect of producing enantiomerically pure pharmaceuticals. For example, an efficient synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate via hydrolytic kinetic resolution was reported, highlighting the compound's utility in the asymmetric synthesis of important pharmaceutical intermediates (Narsaiah & Kumar, 2011).
Eigenschaften
IUPAC Name |
2-methyl-3-(N-methylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(11(13)14)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHDVYVSPCSJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(phenyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)


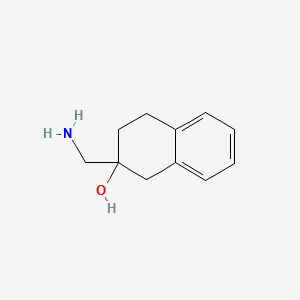
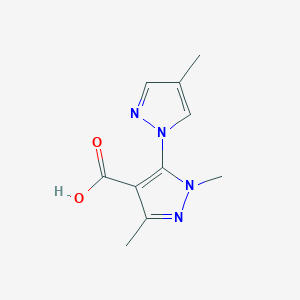
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)


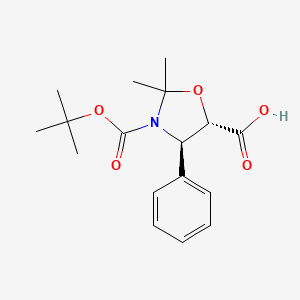
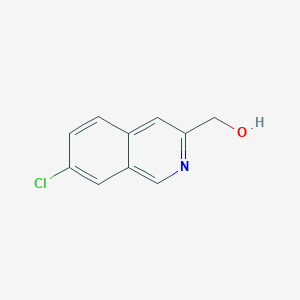
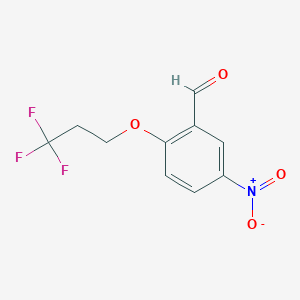

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)
